molecular formula C14H14N2O3 B14146116 N-benzyl-4-methoxy-2-nitroaniline CAS No. 2215-44-3

N-benzyl-4-methoxy-2-nitroaniline

Cat. No.: B14146116
CAS No.: 2215-44-3
M. Wt: 258.27 g/mol
InChI Key: YHSWNVJZAVMCCS-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-2-nitroaniline is an organic compound with the molecular formula C14H14N2O3. It is a derivative of aniline, featuring a benzyl group attached to the nitrogen atom, a methoxy group at the 4-position, and a nitro group at the 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-4-methoxy-2-nitroaniline can be synthesized through a multi-step process. One common method involves the nitration of 4-methoxyaniline to introduce the nitro group, followed by benzylation to attach the benzyl group to the nitrogen atom. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the benzylation step can be carried out using benzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-4-methoxy-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-2-nitroaniline depends on its specific application. For instance, as a molluscicidal agent, it may interfere with the metabolic pathways of mollusks, leading to their death. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl group enhances its lipophilicity, potentially affecting its biological activity and solubility properties .

Properties

CAS No.

2215-44-3

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-benzyl-4-methoxy-2-nitroaniline

InChI

InChI=1S/C14H14N2O3/c1-19-12-7-8-13(14(9-12)16(17)18)15-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3

InChI Key

YHSWNVJZAVMCCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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